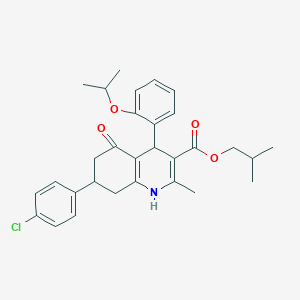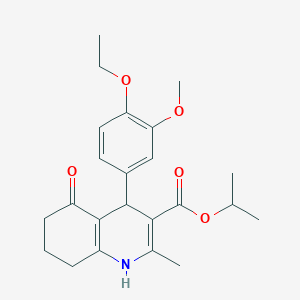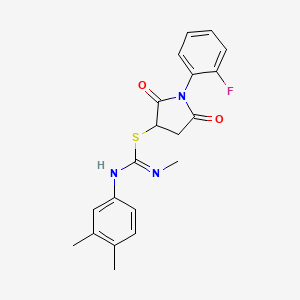![molecular formula C13H18ClNOS B4970026 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anticancer, antiviral, and antifungal properties.
Mécanisme D'action
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide exerts its effects by inhibiting the activity of HDAC enzymes, which play a critical role in the regulation of gene expression. HDAC inhibitors such as 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. It has also been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, and to enhance the activity of other anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potential toxicity, particularly at higher doses. This can limit its use in clinical settings, and may require the development of new formulations or dosing strategies to minimize toxicity.
Orientations Futures
There are a number of potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, including the development of new formulations or dosing strategies to minimize toxicity, the identification of biomarkers to predict response to treatment, and the investigation of its potential use in combination with other anticancer agents. Other areas of research could include the study of its potential use in the treatment of other diseases, such as viral infections or fungal infections, and the investigation of its effects on immune function and angiogenesis.
Méthodes De Synthèse
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with isobutylamine to form the intermediate 2-(2-chlorobenzyl)isobutylamine, which is then reacted with acetic anhydride to form 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide. Other methods include the reaction of 2-chlorobenzylamine with isobutyl acetate and thioacetic acid, or the reaction of 2-chlorobenzoic acid with isobutylamine and thioacetic acid.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV), as well as antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS/c1-10(2)7-15-13(16)9-17-8-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDSTDISBAPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)
![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)
